

# Discovery and first synthesis of 3-Benzyloxy-1-propanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Benzyloxy-1-propanol

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## Synthesis of 3-Benzyloxy-1-propanol: A Technical Guide

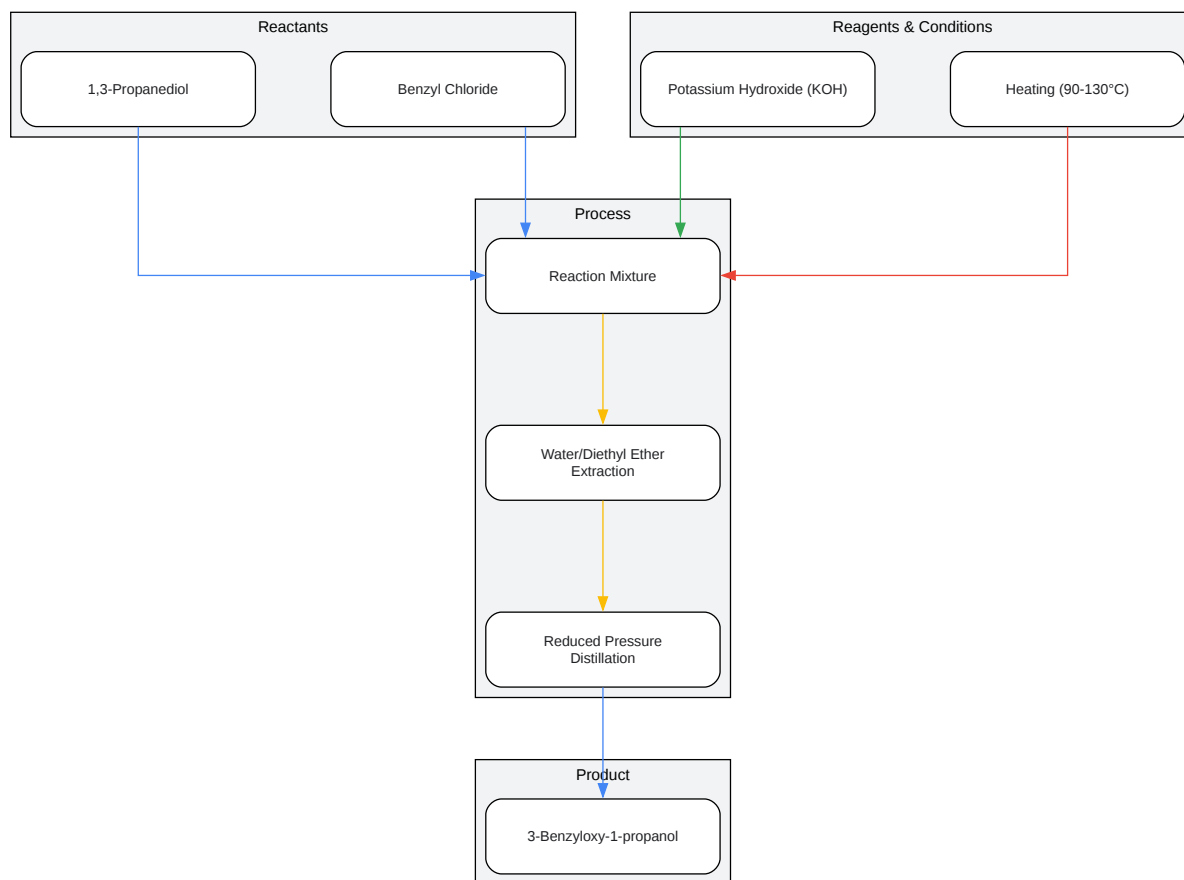
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Benzyloxy-1-propanol** is a valuable organic building block frequently utilized in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.<sup>[1][2]</sup> Its structure incorporates a protected primary alcohol in the form of a benzyl ether, which allows for selective reactions at the free primary alcohol on the other end of the propane chain. This guide details the initial synthesis of **3-Benzyloxy-1-propanol**, providing comprehensive experimental protocols and quantitative data to support its application in research and development.

### Synthesis Workflow

The primary and most direct synthesis of **3-Benzyloxy-1-propanol** involves the monobenzylation of 1,3-propanediol. This reaction, a variation of the Williamson ether synthesis, utilizes benzyl chloride as the benzylating agent in the presence of a base, typically potassium hydroxide. The workflow is depicted below.



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Caption: Synthesis workflow for **3-Benzyloxy-1-propanol**.

## Chemical and Physical Data

The following table summarizes the key quantitative data for **3-Benzoyloxy-1-propanol**.

Property	Value
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>2</sub>
Molecular Weight	166.22 g/mol
CAS Number	4799-68-2
Appearance	Colorless oily liquid
Boiling Point	111-114 °C at 2 mmHg[1][3]
Density	1.049 g/mL at 25 °C[1][3]
<sup>1</sup> H NMR (400 MHz, CDCl <sub>3</sub> )	δ (ppm): 7.36-7.28 (m, 5H, Ar-H), 4.51 (s, 2H, -OCH <sub>2</sub> Ph), 3.79-3.75 (m, 2H, -CH <sub>2</sub> OH), 3.66-3.64 (t, J=5.5 Hz, 2H, -OCH <sub>2</sub> CH <sub>2</sub> -), 2.44 (br s, 1H, -OH), 1.88-1.83 (m, 2H, -CH <sub>2</sub> CH <sub>2</sub> CH <sub>2</sub> -)[4]

## Experimental Protocols

Two detailed experimental protocols for the synthesis of **3-Benzoyloxy-1-propanol** are provided below. Both methods employ the same core reaction but differ slightly in scale and purification procedure.

### Protocol 1

This protocol is adapted from a method yielding 77% of the final product.[4]

Materials:

- 1,3-Propanediol (60 g, 0.79 mol)
- Potassium hydroxide (KOH), solid (17.7 g, 0.32 mol)
- Benzyl chloride (39.8 g, 0.32 mol)

- Diethyl ether
- Water

#### Procedure:

- To a 500 mL round-bottom flask, add 1,3-propanediol (60 g).
- Add solid potassium hydroxide (17.7 g) to the flask to act as a base and to remove trace moisture.
- Begin agitation and heat the mixture to 90°C.
- Add benzyl chloride (39.8 g) dropwise to the reaction mixture using a dropping funnel.
- After the addition is complete, increase the temperature to 130°C and maintain for 2 hours.
- Cool the reaction mixture to room temperature.
- Perform an extraction of the organic phase using a water/diethyl ether separation.
- Remove the solvent from the organic phase via rotary evaporation under reduced pressure.
- Purify the resulting oil by reduced pressure distillation to yield **3-Benzoyloxy-1-propanol** (39.8 g, 77% yield) as a colorless oily product.<sup>[4]</sup>

## Protocol 2

This protocol provides an alternative procedure with different solvent and workup conditions.<sup>[5]</sup>

#### Materials:

- 1,3-Propanediol (304 g)
- Potassium hydroxide (KOH) (112 g, 2.0 mol)
- Xylene (100 mL)
- Benzyl chloride (104 g, 1.0 mol)

- Methylene chloride
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Water

#### Procedure:

- Prepare a solution of potassium hydroxide (112 g) in a mixture of xylene (100 mL) and 1,3-propanediol (304 g).
- Heat the solution to 50-60°C.
- Add benzyl chloride (104 g) dropwise to the solution.
- After the addition, increase the temperature to 100°C and heat for 2 hours.[5]
- Cool the solution and add water (400 mL).
- Extract the mixture twice with methylene chloride (600 mL portions).
- Combine the organic extracts and wash them three times with water (400 mL portions).
- Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain a yellow oil.
- Distill the oil under vacuum, collecting the fraction at 98-106°C (1.5 mmHg) to yield 3-benzyloxypropanol (88.7 g).[5]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)